molecular formula C5H3Cl2N B137275 3,5-Dichloropyridine CAS No. 2457-47-8

3,5-Dichloropyridine

Cat. No. B137275
CAS RN: 2457-47-8
M. Wt: 147.99 g/mol
InChI Key: WPGHPGAUFIJVJF-UHFFFAOYSA-N
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Description

3,5-Dichloropyridine is a chlorinated pyridine derivative that has been the subject of various studies due to its potential applications in organic synthesis and material science. It serves as a key intermediate in the synthesis of a wide range of heterocyclic compounds, which are of interest for their biological activities and material properties.

Synthesis Analysis

The synthesis of 3,5-dichloropyridine derivatives has been explored in several studies. For instance, a domino reaction of 3-chlorochromones with electron-rich aminoheterocycles has been developed to synthesize a variety of pyridine derivatives, which exhibit significant fluorescence and ecto-5'-nucleotidase inhibition properties . Additionally, the synthesis of 3,5-dichloro-6-morpholinopyridin-2-ol has been reported, which involved characterizing the compound through single crystal X-ray diffraction . Another study reported the synthesis of 3-methoxy-5-chloro-2,6-dinitropyridine from 3,5-dichloropyridine, highlighting the importance of substitution and nitration reactions in modifying the pyridine core .

Molecular Structure Analysis

The molecular structure of 3,5-dichloropyridine derivatives has been elucidated using various techniques such as single crystal X-ray diffraction. For example, the crystal structure of 3,5-dicyano-2,6-dimethyl-4-(3-chlorophenyl)-1,4-dihydropyridine was determined, revealing a layered arrangement of molecules and the presence of intermolecular hydrogen bonding . Similarly, the structure of 3,5-dichloro-6-morpholinopyridin-2-ol was characterized, showing two independent molecules linked by intermolecular hydrogen bonds .

Chemical Reactions Analysis

3,5-Dichloropyridine undergoes various chemical reactions that lead to the formation of diverse compounds. An unexpected dimerization reaction was observed when 5-methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine and its analog were subjected to acidic hydrolysis, resulting in novel dimerized compounds . The reactivity of 3,5-dichloropyridine allows for the formation of complex structures and the introduction of functional groups that can significantly alter the properties of the resulting compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,5-dichloropyridine have been studied to understand its behavior in different phases and under various conditions. A study on the phase transitions in 3,5-dichloropyridine crystal revealed the existence of three phases, characterized by different space groups and monitored by librational motions . These transitions between phases are crucial for understanding the stability and reactivity of the compound under different temperature conditions.

Scientific Research Applications

Deprotonation Studies

  • Deprotonation using Lithium Bases: 3,5-Dichloropyridine undergoes rapid deprotonation with lithium bases such as LTMP and BuLi, as observed through in situ infrared spectroscopic studies. This process results in transient structures and varying degrees of deuteration depending on the base used (Weymeels et al., 2005).

Functionalization Strategies

  • Selective Functionalization: 3,5-Dichloropyridine can undergo site-selective functionalization, forming different lithiated intermediates based on the reagents used. This process highlights the chemical versatility of dichloropyridines in organic synthesis (Marzi et al., 2001).

Coordination Polymers and Emission Control

  • Formation of Coordination Polymers: The reaction of CuI with 3,5-dichloropyridine in acetonitrile produces coordination polymers with notable emission properties. Structural defects in these polymers influence their luminescent behavior, demonstrating potential in materials science applications (Conesa-Egea et al., 2020).

Synthesis of Novel Compounds

  • Synthesis of 3-Methoxy-5-chloro-2,6-dinitropyridine: Starting from 3,5-dichloropyridine, novel compounds like 3-methoxy-5-chloro-2,6-dinitropyridine have been synthesized, highlighting the role of 3,5-dichloropyridine as a precursor in organic synthesis (Jianlong, 2007).

Medicinal Chemistry Applications

  • Development of P2X(7) Receptor Antagonists: 3,5-Dichloropyridine derivatives have been explored for their potential in medicinal chemistry, specifically in the optimization of novel P2X(7) receptor antagonists. These compounds could have implications in developing anti-inflammatory agents (Lee et al., 2012).

Safety And Hazards

3,5-Dichloropyridine is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest .

properties

IUPAC Name

3,5-dichloropyridine
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InChI

InChI=1S/C5H3Cl2N/c6-4-1-5(7)3-8-2-4/h1-3H
Source PubChem
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InChI Key

WPGHPGAUFIJVJF-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Cl)Cl
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Molecular Formula

C5H3Cl2N
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DSSTOX Substance ID

DTXSID60179307
Record name Pyridine, 3,5-dichloro-
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Molecular Weight

147.99 g/mol
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Physical Description

White crystalline powder with an unpleasant odor; [Alfa Aesar MSDS]
Record name 3,5-Dichloropyridine
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Vapor Pressure

0.77 [mmHg]
Record name 3,5-Dichloropyridine
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Product Name

3,5-Dichloropyridine

CAS RN

2457-47-8
Record name 3,5-Dichloropyridine
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Record name 3,5-DICHLOROPYRIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,200
Citations
WG Lee, SD Lee, JH Cho, Y Jung, J Kim… - Journal of Medicinal …, 2012 - ACS Publications
Screening of a library of chemical compounds showed that the dichloropyridine-based analogue 9 was a novel P2X 7 receptor antagonist. To optimize its activity, we assessed the …
Number of citations: 27 pubs.acs.org
F Romain, P Tougard, B Pasquier… - Phase Transitions: A …, 1983 - Taylor & Francis
Structural phase transitions in 3,5-dichloropyridine crystal have been studied by calorimetry (150–300 K), X-ray diffraction (300 K), 35 Cland 14 N nuclear quadrupole resonance (75–…
Number of citations: 3 www.tandfonline.com
Y Muto, T Tokii, K Chijiwa, M Kato - Bulletin of the Chemical Society of …, 1984 - journal.csj.jp
Three complexes with the empirical formula of Cu(RCOO) 2 ·L, where R=CH 3 , CH 2 Cl, or CHCl 2 and L=3,5-dichloropyridine, were prepared and studied. These complexes display …
Number of citations: 33 www.journal.csj.jp
E Weymeels, H Awad, L Bischoff, F Mongin, F Trécourt… - Tetrahedron, 2005 - Elsevier
Deprotonation of 3,5-dichloropyridine using LTMP and BuLi was monitored in real time by infrared spectroscopy. It appeared that the substrate was rapidly deprotonated. Transient …
Number of citations: 11 www.sciencedirect.com
WR Scheidt, SR Osvath, YJ Lee, CA Reed… - Inorganic …, 1989 - ACS Publications
The structural, magnetic, and Mossbauer characterization of the complex bis (3, 5-dichloropyridine)(octaethylporphinato) iron (III) perchlorate,[Fe (OEP)(3, 5-Cl2py) 2] C104, is reported. …
Number of citations: 48 pubs.acs.org
SV Chapyshev, R Walton, PM Lahti - Mendeleev Communications, 2000 - pubs.rsc.org
New quintet carbenonitrene system formed in the photolysis of 2,6-bis(4,5-dimethoxycarbonyl-1H-1,2,3-triazolo)-4-azido-3,5-dichl Page 1 Mendeleev Communications Electronic Version, Issue 4, 2000 (pp. 125–166) New …
Number of citations: 15 pubs.rsc.org
AM Jeffrey, FQ Luo, S Amin, J Krzeminski… - Drug and chemical …, 2002 - Taylor & Francis
The phosphodiesterase 4 inhibitor Roflumilast (B9302-107) (RF) and its metabolite 4-amino-3,5-dichloropyridine (ADCP) produced nasal toxicity in preclinical safety studies with rats. …
Number of citations: 28 www.tandfonline.com
SI Kuzina, AI Mikhailov, SV Chapyshev - High Energy Chemistry, 2007 - Springer
Low-temperature radiolysis and photolysis of crystalline 2,4,6-triazido-3,5-dichloropyridine (TAP) were studied by means of the ESR technique. It was found that the long-term irradiation …
Number of citations: 9 link.springer.com
SV Chapyshev - Mendeleev communications, 1999 - pubs.rsc.org
2,4,6-Triazido-3,5-dichloropyridine, obtained by the reaction of pentachloropyridine with sodium azide, readily adds two molecules of dimethyl acetylenedicarboxylate to the azide …
Number of citations: 48 pubs.rsc.org
JE Del Bene, K Szczepaniak, P Chabrier… - Chemical physics …, 1997 - Elsevier
Ab initio calculations at the MP2/6–31 + G(d,p) level of theory have been carried out to determine the structure and vibrational spectrum of two hydrogen-bonded complexes, HBr:3,5-…
Number of citations: 8 www.sciencedirect.com

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